Cas no 922891-76-7 (N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide)
N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide
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- Inchi: 1S/C16H11Cl2N3O2S/c17-10-3-4-11(18)13(8-10)19-15(22)9-24-16-6-5-12(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
- InChI Key: DZIQXWJIGNDRCO-UHFFFAOYSA-N
- SMILES: C(NC1=CC(Cl)=CC=C1Cl)(=O)CSC1=NN=C(C2=CC=CO2)C=C1
N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2787-0045-2μmol |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-5μmol |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-10μmol |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-20μmol |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-1mg |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-2mg |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-3mg |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-4mg |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-5mg |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2787-0045-10mg |
N-(2,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide |
922891-76-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide
Professional Introduction to N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 922891-76-7)
N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 922891-76-7, represents a confluence of aromatic and heterocyclic chemistry, featuring both chlorinated phenyl rings and a pyridazine core modified with a furan substituent. The presence of a sulfanyl group further enhances its potential utility in medicinal chemistry.
The chemical structure of N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide is characterized by its high degree of functionalization, which makes it an intriguing candidate for further exploration in drug discovery. The dichlorophenyl moiety contributes to the compound's lipophilicity and electronic properties, while the pyridazine ring is known for its role in various bioactive molecules. The integration of these elements with a furan-based sulfanyl group creates a unique pharmacophore that may interact with biological targets in novel ways.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide make it a promising candidate for such applications. For instance, the pyridazine scaffold is frequently found in active pharmaceutical ingredients (APIs) due to its ability to engage with enzymes and receptors. The sulfanyl group, in particular, has been shown to enhance binding affinity and selectivity in several drug candidates.
The synthesis of N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. Key steps typically include the formation of the pyridazine ring through condensation reactions, followed by functionalization with the furan substituent and the sulfanyl group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels.
The pharmacological potential of this compound has not yet been fully elucidated, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For example, derivatives of pyridazine have shown promise in inhibiting kinases and other enzymes involved in signal transduction pathways. The presence of the dichlorophenyl group may further enhance its binding interactions by modulating electronic effects and hydrophobicity.
In the context of drug discovery, computational modeling and molecular docking studies have been instrumental in predicting the binding affinity and selectivity of N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide towards target proteins. These studies can provide valuable insights into the compound's mechanism of action and guide further optimization efforts. Additionally, high-throughput screening (HTS) techniques have been used to assess the biological activity of this compound across a wide range of targets, facilitating the identification of lead compounds for further development.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Pyridazines are particularly noteworthy due to their prevalence in bioactive molecules and their ability to serve as privileged scaffolds. The incorporation of furan derivatives into these structures introduces additional conformational flexibility and electronic diversity, which can be exploited to improve pharmacological properties. The sulfanyl group further enhances this diversity by contributing to hydrogen bonding capabilities and steric interactions.
Ongoing research efforts are focused on exploring the synthetic versatility of N-(2,5-dichlorophenyl)-2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}acetamide and its derivatives. By modifying various functional groups within its structure, scientists aim to identify novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Such modifications may involve replacing or altering the chloro substituents on the phenyl ring or exploring different furan derivatives.
The development of new synthetic routes is also a critical aspect of this research. Efficient synthetic methodologies not only reduce production costs but also enable the rapid exploration of chemical space. Catalytic processes and green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in pharmaceutical synthesis. These advancements are essential for ensuring that future drug candidates can be developed both efficiently and responsibly.
In conclusion, N-(2,5-dichlorophenyl)-2-{6-(< strong>furan - 2 - yl strong>) < strong > pyridazin - 3 - ylsulfanyl strong>}acetamide (CAS No. < strong > 922891 - 76 - 7 strong>) represents a compelling example of how structural complexity can be leveraged to create novel pharmacological entities. Its unique combination of aromatic and heterocyclic moieties offers significant potential for further exploration in drug discovery. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to play an important role in the development of next-generation pharmaceuticals.
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